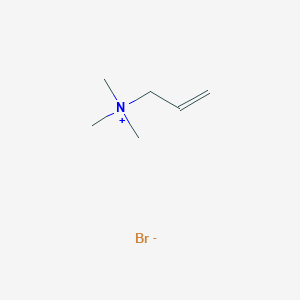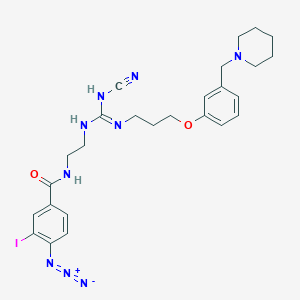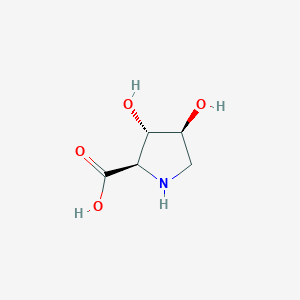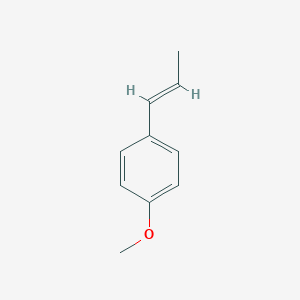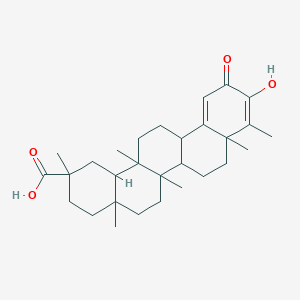
Tripterygone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tripterygone is a natural compound that is extracted from the roots of Tripterygium wilfordii, a vine that is native to China. It has been used in traditional Chinese medicine for centuries to treat a variety of ailments, including inflammation, autoimmune diseases, and cancer. In recent years, tripterygone has gained attention from the scientific community for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of tripterygone is not fully understood, and further research is needed to elucidate its effects on cellular pathways.
4. Standardization: Standardization of the extraction and purification methods for tripterygone is needed to ensure consistency in potency and purity.
Efectos Bioquímicos Y Fisiológicos
Tripterygone has been shown to have a variety of biochemical and physiological effects, including:
1. Anti-inflammatory effects: Tripterygone has been shown to reduce the production of inflammatory cytokines, such as TNF-α and IL-1β.
2. Antitumor effects: Tripterygone has been shown to induce cell cycle arrest and apoptosis in cancer cells.
3. Immunomodulatory effects: Tripterygone has been shown to modulate the immune system, increasing the production of regulatory T cells and reducing the production of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tripterygone has several advantages and limitations for use in lab experiments. Some of the advantages include:
1. Potent effects: Tripterygone has been shown to have potent effects in a variety of cellular pathways, making it a useful tool for studying these pathways.
2. Natural compound: Tripterygone is a natural compound, making it a potentially safer alternative to synthetic drugs.
Some of the limitations include:
1. Limited availability: Tripterygone is a natural compound that is extracted from a plant, making it difficult to obtain in large quantities.
2. Lack of standardization: The extraction and purification methods for tripterygone can vary, leading to variability in the potency of the compound.
Direcciones Futuras
There are several potential future directions for research on tripterygone. Some of these include:
1. Clinical trials: Tripterygone has shown promise in preclinical studies, and clinical trials are needed to determine its safety and efficacy in humans.
2. Combination therapy: Tripterygone may be effective in combination with other drugs, and research is needed to identify potential synergies.
3.
Métodos De Síntesis
Tripterygone is extracted from the roots of Tripterygium wilfordii using a variety of methods, including solvent extraction, steam distillation, and Soxhlet extraction. The extracted compound is then purified using techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
Tripterygone has been the subject of numerous scientific studies, with researchers investigating its potential therapeutic properties. Some of the areas of research include:
1. Anti-inflammatory properties: Tripterygone has been shown to have potent anti-inflammatory effects, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and psoriasis.
2. Antitumor properties: Tripterygone has been shown to have antitumor effects in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia.
3. Immunomodulatory properties: Tripterygone has been shown to modulate the immune system, making it a potential treatment for autoimmune diseases such as lupus and multiple sclerosis.
Propiedades
Número CAS |
138570-50-0 |
|---|---|
Nombre del producto |
Tripterygone |
Fórmula molecular |
C29H42O4 |
Peso molecular |
454.6 g/mol |
Nombre IUPAC |
10-hydroxy-2,4a,6a,8a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,6a,6b,7,8,13,14,14b-dodecahydropicene-2-carboxylic acid |
InChI |
InChI=1S/C29H42O4/c1-17-23(31)21(30)15-20-18-7-10-29(6)22-16-26(3,24(32)33)12-11-25(22,2)13-14-28(29,5)19(18)8-9-27(17,20)4/h15,18-19,22,31H,7-14,16H2,1-6H3,(H,32,33) |
Clave InChI |
GWXSHQWMMUKHDX-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=C2C1(CCC3C2CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O |
SMILES canónico |
CC1=C(C(=O)C=C2C1(CCC3C2CCC4(C3(CCC5(C4CC(CC5)(C)C(=O)O)C)C)C)C)O |
Sinónimos |
3-hydroxy-25-norfriedel-3,1(10)-dien-2-one-30-oic acid tripterygone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Chloro-6-(trifluoromethoxy)Benzo[d]thiazole](/img/structure/B165762.png)
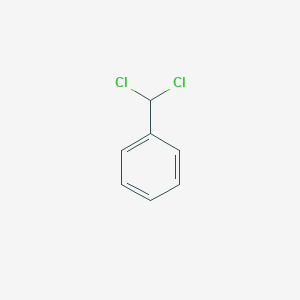
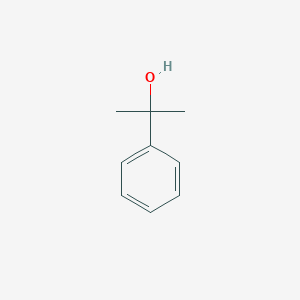
![4-Chloro-2-(dichloromethyl)-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B165769.png)
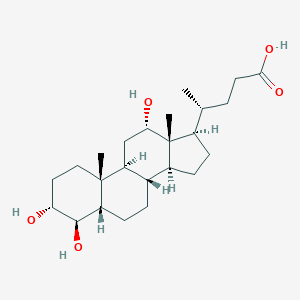
![N-[(4-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B165777.png)
![Ethyl [(isoquinolin-5-yl)oxy]acetate](/img/structure/B165778.png)
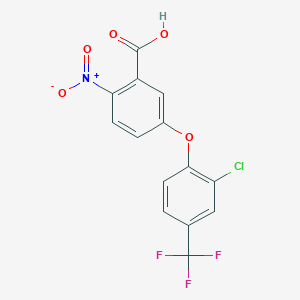
![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)
